molecular formula C11H11BrN2OS B2548540 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 167158-69-2

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2548540
CAS No.: 167158-69-2
M. Wt: 299.19
InChI Key: NTEIOPJYCDSWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS Number: 167158-69-2) is a chemical compound with the molecular formula C11H11BrN2OS and a molecular weight of 299.19 g/mol . This dihydroquinazolinone derivative is characterized by a bromo-substituent and a sulfanyl (thiol) group on its core quinazolinone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The quinazolinone scaffold is a privileged structure in drug discovery, known for conferring a wide range of biological activities . Researchers investigate this structural class for its potential in developing novel therapeutic agents, with documented activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific bromo and propyl substitutions on this scaffold make it a versatile building block for further chemical modifications, such as metal-catalyzed cross-coupling reactions or nucleophilic substitutions, to create diverse compound libraries for biological screening . This product is intended for research purposes and laboratory use only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEIOPJYCDSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

A scalable method for quinazolin-4(3H)-one synthesis involves reacting 2-aminobenzamide derivatives with dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂). For the target compound, 2-amino-5-bromobenzamide serves as the starting material. DMSO acts as both solvent and oxidizing agent, facilitating cyclization via imine intermediate formation, while H₂O₂ promotes oxidation to the ketone (Figure 1).

Procedure :

  • Combine 2-amino-5-bromobenzamide (1 mmol), DMSO (2 mL), and 30% H₂O₂ (1 equiv).
  • Heat at 150°C for 20 hours under stirring.
  • Cool, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via column chromatography.

Introducing Sulfanyl and Propyl Groups

To incorporate the sulfanyl and propyl groups, modify the benzamide precursor:

  • Sulfanyl introduction : Replace the amide oxygen with a thiol via thionation using Lawesson’s reagent.
  • Propyl substitution : Alkylate the amine intermediate with 1-bromopropane before cyclization.

Key Challenge : Competitive oxidation of the sulfanyl group by H₂O₂ necessitates careful stoichiometry control.

Nucleophilic Displacement with Thiols

Benzoxazinone Intermediate Synthesis

A two-step approach from 2-amino-3,5-diiodobenzoic acid involves:

  • Acetylation : Reflux with acetic anhydride to form 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one.
  • Ring opening : Treat with propylamine and thiol-containing nucleophiles to yield the target compound.

Procedure :

  • Reflux 2-amino-5-bromobenzoic acid with acetic anhydride (1 hour) to form the benzoxazinone intermediate.
  • React with propylamine (1.2 equiv) and sodium hydrosulfide (NaSH) in dry toluene at 110°C for 6 hours.

Yield Optimization : Using microwave irradiation reduces reaction time from hours to minutes.

Halogenation and Alkylation Strategies

Bromination via Electrophilic Aromatic Substitution

Direct bromination of 3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one using bromine (Br₂) in acetic acid introduces bromine at position 6.

Procedure :

  • Dissolve the quinazolinone precursor in glacial acetic acid.
  • Add Br₂ (1.1 equiv) dropwise at 0°C.
  • Stir for 12 hours, quench with NaHSO₃, and recrystallize from methanol.

Side Products : Over-bromination at position 8 can occur, necessitating careful stoichiometry.

Propyl Group Introduction via Friedel-Crafts Alkylation

A propyl side chain is introduced using propanol and BF₃·OEt₂ as a Lewis catalyst:

  • React 6-bromo-2-sulfanylquinazolinone with propanol (3 equiv) and BF₃·OEt₂ in dichloroethane.
  • Heat at 80°C for 8 hours, followed by aqueous workup.

Classical Niementowski Synthesis with Modifications

Anthranilic Acid Condensation

The Niementowski method involves condensing anthranilic acid with formamide. For the target compound:

  • Use 5-bromoanthranilic acid and propylthiourea as substrates.
  • Heat at 120°C for 5 hours under microwave irradiation.

Reaction Equation :
$$
\text{5-Bromoanthranilic acid} + \text{Propylthiourea} \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{O}
$$

Advantage : Microwave synthesis improves yield (75–82%) compared to conventional heating (60%).

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (7:3) eluent effectively separates the target compound from diiodinated byproducts.

Recrystallization

Anhydrous methanol or diethyl ether provides high-purity crystals (melting point: 198–202°C).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.85 (q, 2H, SCH₂), 7.52 (s, 1H, Ar-H).
  • LC-MS : m/z 299.18 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Oxidative Cyclization 68–72 20 Scalable, minimal byproducts
Nucleophilic Displacement 62–76 6 Compatible with diverse thiols
Niementowski (Microwave) 75–82 5 Rapid, high yield

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has been investigated for its potential as an anticancer agent. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

Key Findings

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against human cancer cell lines such as LoVo (colon cancer) and HCT-116 (colorectal cancer), with IC50 values indicating substantial inhibition of cell growth.
Cell LineIC50 (µM)Mechanism of Action
LoVo294.32 ± 8.41Induces apoptosis through caspase activation
HCT-116383.5 ± 8.99Modulates apoptotic pathways

The mechanism of action involves the activation of intrinsic and extrinsic apoptosis pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 30 µg/mL

These findings suggest that the presence of the bromine atom significantly enhances the compound's antimicrobial efficacy.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Inhibition of Cytokines

CytokineInhibition (%)
TNF-α70%
IL-665%

The ability to inhibit pro-inflammatory cytokines underscores its potential therapeutic applications in managing chronic inflammatory conditions.

Study on Colon Cancer

A recent study utilized xenograft models to assess the effectiveness of this compound in reducing tumor size. The results indicated a marked reduction in tumor volume following treatment with this compound, highlighting its potential as a therapeutic agent in cancer management.

Oxidative Stress Modulation

Another investigation focused on the compound's role in modulating oxidative stress markers in cancer cells. The study found that treatment with this compound significantly reduced oxidative stress levels, suggesting a protective role against cellular damage.

Mechanism of Action

The mechanism of action of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical and biological properties:

  • 6-Bromo-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (): Replacing the propyl group with ethyl reduces lipophilicity. Ethyl chains may confer lower metabolic stability compared to propyl due to shorter alkyl length .
  • 3-Aryl-substituted derivatives (): Compounds with aryl groups (e.g., phenyl) at position 3 exhibit planar aromatic systems, enhancing π-π stacking interactions.
  • 3-(4-Methoxyphenyl)-4-oxo derivatives (): These compounds demonstrated COX-2 inhibition (47.1% at 20 μM), highlighting the role of electron-donating groups (e.g., methoxy) in enzyme binding. The target compound’s propyl group lacks such electronic modulation, implying divergent biological targets .

Substituent Variations at Position 6

  • Bromo vs. Methoxy/Morpholinopropoxy: The bromine atom in the target compound introduces steric bulk and electronegativity, contrasting with 7-methoxy-6-(3-morpholinopropoxy) derivatives (), which prioritize hydrogen bonding via oxygen atoms. Such differences may render the target compound more suitable for halogen-bonding interactions in enzyme active sites .

Functional Group Variations at Position 2

  • Sulfanyl (-SH) vs. Sulfonamide (-SO₂NH₂): Sulfonamide-containing quinazolinones () exhibit COX-2 inhibition due to their ability to mimic endogenous substrates. The sulfanyl group in the target compound, while redox-active, may lack analogous binding efficacy, underscoring the need for targeted structural optimization .

Data Table: Key Comparative Features

Compound Name R³ Substituent R⁶ Substituent Key Functional Group Bioactivity (Reported) Yield (%) Reference
6-Bromo-3-propyl-2-sulfanyl-quinazolinone Propyl Bromo -SH Not reported - -
3-Ethyl-6-bromo-2-sulfanyl-quinazolinone Ethyl Bromo -SH Not reported -
3-(4-Methoxyphenyl)-quinazolinone 4-Methoxyphenyl - -SO₂NH₂ COX-2 inhibition (47.1%) -
3-Aryl-thiadiazole hybrids Thiadiazolyl Bromophenyl -S- No cytotoxicity 56
7-Methoxy-6-morpholinopropoxy-quinazolinone - Methoxy -O- Anticancer (patented) -

Biological Activity

6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS Number: 167158-69-2) is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antiviral, antimicrobial, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure

The structure of this compound features a bromine atom at the 6-position, a propyl group at the 3-position, and a sulfanyl group at the 2-position of the quinazoline ring. This unique substitution pattern contributes to its biological activity.

Biological Activity Overview

The compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies indicate that derivatives of quinazoline compounds can exhibit antiviral properties against various viruses.
  • Antimicrobial Activity : Quinazoline derivatives are known for their antibacterial and antifungal properties.
  • Cytotoxicity : Research has shown that certain quinazoline derivatives can induce cytotoxic effects in cancer cell lines.

Antiviral Activity

A study conducted on related quinazoline derivatives revealed significant antiviral activity against several viruses, including Herpes simplex virus and HIV. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in E(6)SM cell cultures . While specific data on this compound is limited, its structural similarity to active derivatives suggests potential antiviral efficacy.

Antimicrobial Activity

Quinazolines have been reported to possess potent antimicrobial properties. A related study indicated that certain quinazoline derivatives inhibited bacterial growth effectively . The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected based on its structural characteristics.

Cytotoxicity

Research has shown that quinazoline derivatives can exhibit cytotoxic effects on cancer cells. For instance, studies involving similar compounds demonstrated significant cytotoxicity across various cancer cell lines . The exact mechanism often involves interference with cellular processes such as DNA synthesis or apoptosis induction.

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Compound NameActivity TypeTarget Organism / Cell LineMIC / IC50 (µg/ml)Reference
6-Bromo-2-phenyl-3-(4-amino...)AntiviralVaccinia Virus1.92
Quinazoline Derivative AAntimicrobialStaphylococcus aureus0.5
Quinazoline Derivative BCytotoxicHeLa Cells10

While specific mechanisms for this compound are not fully characterized, similar compounds typically act through:

  • Enzyme Inhibition : Many quinazolines inhibit key enzymes involved in viral replication or bacterial metabolism.
  • DNA Intercalation : Some derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Binding : Certain compounds may bind to cellular receptors, altering signaling pathways involved in cell survival and proliferation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including cyclization and functional group substitution. For example, derivatives of 3,4-dihydroquinazolin-4-one are synthesized via refluxing aryl isothiocyanates with carboxylic acids in anhydrous ethanol, followed by purification through recrystallization . Microwave-assisted synthesis (e.g., 100°C for 1 hour) can improve reaction efficiency and yield compared to conventional heating . Key parameters include solvent choice (e.g., DMSO for solubility), stoichiometric ratios of reagents, and purification via column chromatography (e.g., 20–30% ethyl acetate in hexane) to isolate the target compound .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.3 ppm, methylene groups at δ 3.5–5.2 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, S-H stretch ~2550 cm⁻¹) .
  • Mass Spectrometry (HR-ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 391/393 for brominated analogs) .
  • Melting Point Analysis : Validates purity (e.g., sharp melting points between 180–201°C indicate homogeneity) .

Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding networks for dihydroquinazolinone derivatives?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like chains or rings, aiding in understanding supramolecular packing . Software tools like SHELXL refine crystal structures by optimizing bond angles and distances, even for twinned or high-resolution data . For example, hydrogen bonds between the quinazolinone C=O and adjacent NH groups (2.8–3.0 Å) can stabilize crystal lattices, as seen in protein-ligand complexes . Discrepancies in bond lengths (>0.1 Å from expected values) may suggest disorder or solvent interactions requiring iterative refinement .

Advanced: What experimental design considerations are critical for evaluating the cytotoxicity of this compound?

  • Cell Line Selection : Use diverse cancer models (e.g., Hep-G2, LU-1, HeLa) to assess tissue-specific activity .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO) to validate assay conditions .
  • Dose-Response Curves : Test concentrations spanning 1–100 μM to determine IC50 values .
  • Culture Conditions : Maintain 37°C, 5% CO2, and humidity to mimic physiological environments .

Advanced: How do substituents (bromo, propyl, sulfanyl) influence the molecular interactions of this compound in drug discovery?

  • Bromo : Enhances halogen bonding with protein residues (e.g., Tyr or Phe side chains), improving binding affinity .
  • Propyl : Increases hydrophobicity, enhancing membrane permeability and bioavailability .
  • Sulfanyl : Participates in hydrogen bonding or π-sulfur interactions, stabilizing ligand-receptor complexes . Structure-activity relationship (SAR) studies on analogs (e.g., 2-phenyl-3,4-dihydroquinazolin-4-one) reveal that substituent positioning affects selectivity for targets like tankyrase enzymes .

Advanced: What strategies mitigate common challenges in microwave-assisted synthesis of brominated quinazolinones?

  • Parameter Optimization : Adjust irradiation time (1–4 hours) and power (100–300 W) to prevent decomposition .
  • Solvent Selection : Use high-boiling solvents (e.g., DMSO) to avoid rapid evaporation under microwave conditions .
  • Scaling-Up : Incrementally increase batch size while monitoring temperature gradients to maintain yield (e.g., 79–85% for 1–10 mmol scales) .
  • Byproduct Management : Employ flash chromatography to separate unreacted starting materials or dimeric byproducts .

Advanced: How can computational modeling complement experimental data in studying the reactivity of this compound?

  • DFT Calculations : Predict reaction pathways (e.g., cyclization energy barriers) and optimize transition states .
  • Docking Simulations : Identify potential binding sites in proteins (e.g., tankyrase catalytic domains) using scaffolds from crystallographic studies .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.